3,4,5-Triacetoxybenzoyl chloride
Overview
Description
3,4,5-Triacetoxybenzoyl chloride: is an organic compound with the molecular formula C13H11ClO7 . It is a derivative of benzoic acid where the hydroxyl groups at positions 3, 4, and 5 are acetylated, and the carboxyl group is converted to an acyl chloride. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various esters and amides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Triacetoxybenzoyl chloride typically involves the acetylation of gallic acid (3,4,5-trihydroxybenzoic acid) followed by the conversion of the resulting triacetate to the acyl chloride. The process can be summarized as follows:
Acetylation of Gallic Acid: Gallic acid is reacted with acetic anhydride in the presence of a catalyst such as pyridine to yield 3,4,5-triacetoxybenzoic acid.
Conversion to Acyl Chloride: The triacetoxybenzoic acid is then treated with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Triacetoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,4,5-triacetoxybenzoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions.
Reduction: Requires anhydrous conditions and a strong reducing agent.
Major Products:
Esters and Amides: Formed through nucleophilic substitution reactions.
3,4,5-Triacetoxybenzoic Acid: Formed through hydrolysis.
Alcohol Derivatives: Formed through reduction reactions.
Scientific Research Applications
3,4,5-Triacetoxybenzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the preparation of drug candidates and active pharmaceutical ingredients.
Material Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Serves as a reagent in the modification of biomolecules for studying their functions and interactions.
Mechanism of Action
The mechanism of action of 3,4,5-Triacetoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets include hydroxyl, amino, and thiol groups in various substrates. The pathways involved in these reactions are typically nucleophilic acyl substitution mechanisms .
Comparison with Similar Compounds
3,4,5-Trihydroxybenzoyl chloride: The non-acetylated form of the compound.
3,4,5-Trimethoxybenzoyl chloride: A derivative where the hydroxyl groups are methylated instead of acetylated.
Gallic Acid Derivatives: Compounds derived from gallic acid with various modifications.
Uniqueness: 3,4,5-Triacetoxybenzoyl chloride is unique due to its specific acetylation pattern, which imparts distinct reactivity and properties compared to its non-acetylated or differently substituted counterparts. This makes it particularly useful in selective acylation reactions and in the synthesis of specific esters and amides .
Properties
IUPAC Name |
(2,3-diacetyloxy-5-carbonochloridoylphenyl) acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO7/c1-6(15)19-10-4-9(13(14)18)5-11(20-7(2)16)12(10)21-8(3)17/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJVBYRLRQOHCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1OC(=O)C)OC(=O)C)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220740 | |
Record name | 3,4,5-Triacetoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70475-59-1 | |
Record name | 3,4,5-Triacetoxybenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070475591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,5-Triacetoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-TRIACETOXYBENZOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5174692SM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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